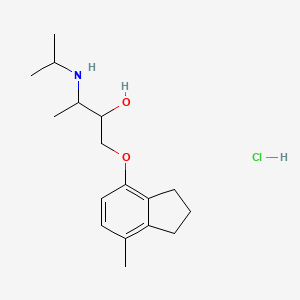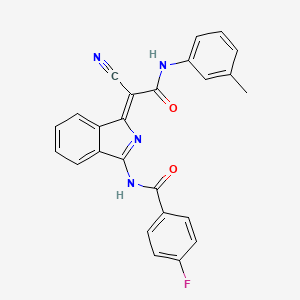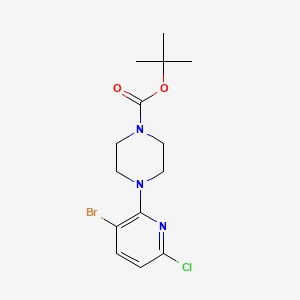
ICI 118551 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICI 118551 Hydrochloride, also known as Zenidolol Hydrochloride, is a highly selective β2 adrenergic receptor antagonist . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor . It has been used to treat vasomotor migraines and somatic troubles related to anxiety state .
Molecular Structure Analysis
The empirical formula of this compound is C17H27NO2 · xHCl . The molecular weight on a free base basis is 277.40 . The InChI string isInChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m0/s1 . Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in DMSO to a concentration of 100 mg/mL .Applications De Recherche Scientifique
Chromatographic Resolution and Pharmacological Investigation
ICI 118551, a selective β2-blocking compound, was analyzed through high-performance liquid chromatography. This study focused on resolving ICI 118551 and its isomer, examining their β2-blocking activity, particularly on the guinea pig trachea (Quaglia et al., 1994).
Skin Barrier Recovery and Epidermal Hyperplasia
ICI 118551 has been found to accelerate skin barrier recovery and reduce epidermal hyperplasia induced by barrier disruption. This suggests a specific association of the beta2-adrenergic receptor with skin barrier homeostasis (Denda, Fuziwara & Inoue, 2003).
Radioligand for β2-Adrenergic Receptors Imaging
ICI 118551 was labeled with carbon-11 to assess β2-adrenergic receptors in the lung using PET (Positron Emission Tomography). However, the study indicated that it may not be adequate for β2-adrenergic receptor imaging due to predominant non-specific binding in the lung (Moresco et al., 2000).
Cardiovascular Performance and Myocardial Energetics
ICI-118551 was used to study lactate availability and its impact on heart function during endotoxic shock in rats. The study showed that systemic lactate deprivation, modulated by ICI-118551, can detrimentally affect myocardial energetics, cardiovascular performance, and survival (Levy et al., 2007).
Mécanisme D'action
Target of Action
ICI-118551 Hydrochloride is a highly selective antagonist for the β2-adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor . The Ki values are 0.7, 49.5, and 611 nM for β2, β1, and β3 receptors, respectively .
Mode of Action
As a β2-adrenergic receptor antagonist, ICI-118551 Hydrochloride inhibits the action of catecholamines (like adrenaline) on β2-adrenergic receptors . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to the physiological effects of these hormones .
Biochemical Pathways
The β2-adrenergic receptor, the primary target of ICI-118551 Hydrochloride, is part of the G protein-coupled receptor (GPCR) family. When activated, it stimulates a cascade of intracellular events, including the activation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A, leading to various cellular responses . By blocking the β2-adrenergic receptor, ICI-118551 Hydrochloride inhibits this cascade, thereby modulating the cellular responses .
Result of Action
The primary result of ICI-118551 Hydrochloride’s action is the inhibition of β2-adrenergic receptor-mediated responses. This includes a decrease in heart rate, vasodilation, and smooth muscle relaxation . It has been used in research to understand the action of the β2-adrenergic receptor .
Action Environment
The efficacy and stability of ICI-118551 Hydrochloride, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
Safety and Hazards
No special measures are required for handling ICI 118551 Hydrochloride . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . The product generally does not irritate the skin . If it comes into contact with the eyes, rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .
Analyse Biochimique
Biochemical Properties
ICI-118551 hydrochloride interacts with β2, β1, and β3 adrenergic receptors, with Ki values of 0.7, 49.5, and 611 nM respectively . It inhibits cAMP accumulation with an IC50 of 1.7 μM in IMCD cells . The nature of these interactions involves binding to the receptor, leading to a decrease in cAMP levels .
Cellular Effects
ICI-118551 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to decrease cell viability in a specific manner, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .
Molecular Mechanism
The molecular mechanism of action of ICI-118551 hydrochloride involves its high selectivity for the β2 adrenergic receptor . By binding to this receptor, it acts as an antagonist, inhibiting the normal signaling processes that would occur upon activation of the receptor . This results in a decrease in cAMP levels, which can lead to various downstream effects, including changes in gene expression .
Dosage Effects in Animal Models
It has been reported to be active in vivo , suggesting that it could have significant effects at certain dosages.
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in the vicinity of the β2 adrenergic receptors to which it binds .
Propriétés
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMBGWSOLBOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-oxidopyrrolidin-1-ium-1-yl)propan-2-yl]octanamide](/img/structure/B2997319.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)

![4-hydroxy-N~3~-(2-methoxybenzyl)-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2997326.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)